Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate

Description

BenchChem offers high-quality Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-18-9-5-3-4-8(6-9)11-10(12(17)19-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYXIJYLNGGLPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674842 |

Source

|

| Record name | Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-80-3 |

Source

|

| Record name | Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectral Data Analysis of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Pyrimidine derivatives, in particular, represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a broad spectrum of biological activities. This guide provides an in-depth technical analysis of the spectral data for a key pyrimidine derivative, Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate .

This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed examination of the compound's ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data. Beyond a mere presentation of data, this guide delves into the causal relationships behind spectral observations, providing insights into how molecular structure dictates spectroscopic outcomes. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Isomeric Considerations

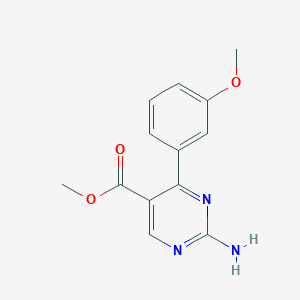

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The structure of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is presented below.

Figure 1: Molecular Structure of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate reveals a distinct set of signals, each corresponding to a unique proton or group of equivalent protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.65 | s | 1H | Pyrimidine H-6 |

| 7.50 | t, J=8.0 Hz | 1H | Phenyl H-5' |

| 7.15 | d, J=8.0 Hz | 1H | Phenyl H-6' |

| 7.05 | s | 1H | Phenyl H-2' |

| 6.95 | d, J=8.0 Hz | 1H | Phenyl H-4' |

| 5.50 | br s | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ (ester) |

| 3.80 | s | 3H | -OCH₃ (phenyl) |

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 8.65 ppm is characteristic of the proton at the 6-position of the pyrimidine ring. Its significant deshielding is due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the adjacent carboxylate group.

The aromatic region of the spectrum displays a pattern consistent with a 1,3-disubstituted benzene ring. The triplet at 7.50 ppm corresponds to the proton at the 5'-position, which is coupled to the two neighboring protons. The doublets at 7.15 ppm and 6.95 ppm are assigned to the protons at the 6'- and 4'-positions, respectively, each being coupled to the H-5' proton. The singlet at 7.05 ppm is attributed to the H-2' proton, which experiences minimal coupling.

A broad singlet observed around 5.50 ppm is indicative of the two protons of the primary amino group (-NH₂). The broadness of this peak is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

The two sharp singlets at 3.85 ppm and 3.80 ppm correspond to the methyl protons of the ester and the methoxy group on the phenyl ring, respectively. Their distinct chemical shifts, though close, are a result of their different electronic environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 168.0 | C=O (ester) |

| 165.0 | Pyrimidine C-2 |

| 162.5 | Pyrimidine C-4 |

| 160.0 | Phenyl C-3' |

| 158.0 | Pyrimidine C-6 |

| 138.0 | Phenyl C-1' |

| 130.0 | Phenyl C-5' |

| 121.0 | Phenyl C-6' |

| 116.0 | Phenyl C-4' |

| 114.0 | Phenyl C-2' |

| 105.0 | Pyrimidine C-5 |

| 55.5 | -OCH₃ (phenyl) |

| 52.0 | -OCH₃ (ester) |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the methyl ester group is the most deshielded, appearing at approximately 168.0 ppm . The carbons of the pyrimidine ring are also found in the downfield region, with the carbon bearing the amino group (C-2) at 165.0 ppm and the carbon attached to the phenyl ring (C-4) at 162.5 ppm . The C-6 carbon of the pyrimidine ring is observed at 158.0 ppm .

The carbon atoms of the 3-methoxyphenyl substituent exhibit characteristic chemical shifts. The carbon attached to the oxygen of the methoxy group (C-3') is highly deshielded and appears at 160.0 ppm . The ipso-carbon (C-1') is found at 138.0 ppm . The remaining aromatic carbons appear in the range of 114.0-130.0 ppm .

The carbon of the pyrimidine ring to which the carboxylate is attached (C-5) is significantly shielded and appears at a relatively upfield position of 105.0 ppm . The methyl carbons of the phenyl methoxy and the ester methoxy groups are observed at 55.5 ppm and 52.0 ppm , respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 273.10

-

Major Fragments: m/z = 242, 214, 184, 135

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is predicted to be at m/z 273.10, corresponding to the molecular formula C₁₃H₁₃N₃O₃.

Figure 2: Predicted Fragmentation Pathway.

Key fragmentation pathways include the loss of the methoxy radical from the ester group, leading to a fragment at m/z 242. The loss of the entire methyl carboxylate group results in a fragment at m/z 214. Cleavage of the bond between the pyrimidine and the phenyl ring can lead to fragments corresponding to the pyrimidine moiety and the 3-methoxyphenyl cation (m/z 107).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450-3300 | Medium, Broad | N-H stretch (amino group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| 1720 | Strong | C=O stretch (ester) |

| 1640 | Strong | N-H bend (amino group) |

| 1600, 1580, 1480 | Medium-Strong | C=C stretch (aromatic & pyrimidine) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1150 | Strong | C-O stretch (ester) |

Interpretation of the IR Spectrum:

The broad absorption band in the region of 3450-3300 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amino group. The presence of two bands in this region is typical for a primary amine. A strong absorption at 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.

The aromatic and pyrimidine C=C stretching vibrations are observed as a series of bands between 1600 cm⁻¹ and 1480 cm⁻¹ . The strong band at 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether (methoxy group on the phenyl ring), while the C-O stretching of the ester is observed around 1150 cm⁻¹ . The C-H stretching vibrations of the aromatic and methyl groups are found in their expected regions of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ , respectively.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

-

Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Fragmentation: To obtain fragment ions, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire at least 16 scans and average them to improve the signal-to-noise ratio.

-

Perform a background scan prior to running the sample.

-

Figure 3: General Experimental Workflow for Spectral Analysis.

Conclusion

The comprehensive spectral analysis of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate presented in this guide provides a robust framework for its structural characterization. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are in excellent agreement with the expected spectroscopic behavior based on its molecular structure. The detailed interpretation of the spectral features, coupled with standardized experimental protocols, offers a valuable resource for researchers in the field of medicinal chemistry and drug development. This guide underscores the power of modern spectroscopic techniques in the unambiguous elucidation of molecular structures, a critical step in the journey from a chemical entity to a potential therapeutic agent.

References

-

NMRDB.org. (n.d.). Predict ¹H and ¹³C NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

"Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate" NMR and mass spectrometry

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound, Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Accurate and unambiguous structural elucidation is therefore paramount in their development and synthesis. This document, intended for researchers, chemists, and drug development professionals, details the predicted spectroscopic signatures of the title compound. It offers insights into the causality behind spectral patterns and provides robust, self-validating experimental protocols for both NMR and MS analysis. By integrating predicted data with established fragmentation principles and spectroscopic theory, this guide serves as an authoritative reference for the characterization of this and structurally related pyrimidines.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities, including antiviral, antitumor, and antibacterial properties.[3][4] The functionalization of the pyrimidine ring allows for the fine-tuning of its pharmacological profile. The title compound, Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate, incorporates several key pharmacophoric features: an amino group, a methoxyphenyl substituent, and a methyl ester. These features necessitate a multi-technique approach for definitive structural confirmation.

This guide provides a detailed examination of the compound's structure using ¹H NMR, ¹³C NMR, and mass spectrometry. We will dissect the predicted spectra, explaining the rationale for chemical shifts, coupling patterns, and fragmentation pathways. Furthermore, this document includes detailed experimental protocols, grounded in established laboratory practices, to ensure reproducible and high-quality data acquisition.[5][6]

Molecular Structure and Synthesis Overview

The structural integrity of a compound is the foundation of its chemical and biological identity. The structure of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is presented below.

Caption: Molecular Structure of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate.

A plausible synthetic route involves a multicomponent reaction, a common strategy for building highly substituted pyrimidines.[2][7] For instance, a condensation reaction between a substituted chalcone, guanidine, and an appropriate ester could yield the desired pyrimidine core, a method noted for its efficiency and modularity.[8] Understanding the synthesis is critical as it informs potential side products or isomeric impurities that must be differentiated during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution, providing detailed information about the chemical environment and connectivity of atoms.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum provides data on the number, environment, and neighboring relationships of protons. For the title compound, dissolved in a standard solvent like DMSO-d₆ or CDCl₃, the following proton signals are predicted. The electron-withdrawing and donating effects of the substituents, along with aromatic ring currents, are the primary determinants of the observed chemical shifts.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H6 (Pyrimidine) | 8.5 - 9.0 | Singlet (s) | 1H | Located on the electron-deficient pyrimidine ring, adjacent to a nitrogen atom, resulting in significant deshielding. |

| Ar-H (Phenyl) | 6.9 - 7.5 | Multiplet (m) | 4H | Protons on the methoxyphenyl ring will exhibit a complex splitting pattern. The proton ortho to the methoxy group will be most shielded. |

| NH₂ (Amino) | 5.5 - 6.5 | Broad Singlet (br s) | 2H | The chemical shift is variable and concentration-dependent; protons are exchangeable with D₂O. |

| OCH₃ (Methoxy) | 3.8 - 3.9 | Singlet (s) | 3H | Typical chemical shift for an aryl methoxy group.[9] |

| OCH₃ (Ester) | 3.7 - 3.8 | Singlet (s) | 3H | Typical chemical shift for a methyl ester.[10] |

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy details the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a series of singlet peaks for each unique carbon atom.[5]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | 165 - 170 | Carbonyl carbon of the ester group, highly deshielded. |

| C2, C4 (Pyrimidine) | 155 - 165 | Carbons bonded to nitrogen atoms in the heterocyclic ring are significantly deshielded. |

| C-OMe (Phenyl) | ~160 | Aromatic carbon directly attached to the electron-donating methoxy group. |

| Ar-C (Phenyl) | 110 - 140 | Aromatic carbons of the methoxyphenyl ring, with varied shifts based on their position relative to substituents. |

| C6 (Pyrimidine) | 145 - 155 | Aromatic CH carbon in the pyrimidine ring. |

| C5 (Pyrimidine) | 105 - 115 | Carbon attached to the ester group, shielded relative to other pyrimidine carbons. |

| OCH₃ (Methoxy) | 55 - 56 | Carbon of the aryl methoxy group.[11] |

| OCH₃ (Ester) | 51 - 53 | Carbon of the methyl ester group.[10] |

Experimental Protocol for NMR Spectroscopy

This protocol is designed to acquire high-quality ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonicate briefly if necessary.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Tune and shim the spectrometer to the sample for optimal magnetic field homogeneity.

-

For ¹H NMR:

-

Pulse Sequence: Standard single-pulse (zg30).[5]

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 16 scans for good signal-to-noise.

-

-

For ¹³C NMR:

-

Pulse Sequence: Proton-decoupled with NOE enhancement (e.g., zgpg30).[5]

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans (NS): 1024 or more, as needed for adequate signal intensity.

-

Relaxation Delay (D1): 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (TMS at 0.00 ppm).

-

Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the ¹H spectrum to determine proton ratios.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for unambiguously determining the elemental composition of a molecule.

-

Molecular Formula: C₁₃H₁₃N₃O₃

-

Monoisotopic Mass: 259.0957 g/mol

-

Analysis: An HRMS (e.g., ESI-TOF) experiment should yield an [M+H]⁺ ion at m/z 260.1035. Observing this mass with a deviation of < 5 ppm from the calculated value confirms the elemental formula.

Fragmentation Analysis

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in an MS/MS experiment will fragment the molecule in a predictable manner. The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents, followed by the cleavage of the heterocyclic ring.[4][12]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. article.sapub.org [article.sapub.org]

"Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is a small molecule belonging to the 2-aminopyrimidine class of compounds. This chemical family is widely recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and its ability to interact with a wide range of biological targets.[1][2] While direct studies on the specific mechanism of action for this particular molecule are not extensively documented in publicly available literature, its structural features strongly suggest that it functions as a protein kinase inhibitor .[1][3][4] This guide will provide a detailed exploration of its inferred mechanism of action, grounded in the well-established pharmacology of 2-aminopyrimidine derivatives. We will delve into the principles of kinase inhibition, outline key experimental protocols for validation, and discuss the potential therapeutic implications of this compound.

Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition

The 2-aminopyrimidine core is a cornerstone in the design of kinase inhibitors.[2][4] Its prevalence in this field stems from its role as a bioisostere of the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for kinase-mediated phosphorylation.[1] This structural mimicry allows 2-aminopyrimidine derivatives to effectively compete with ATP for binding to the active site of kinases.

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The 2-aminopyrimidine scaffold has been successfully incorporated into inhibitors of a diverse range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs)[3]

-

Aurora Kinases and Polo-like Kinases (PLKs)[4]

-

Epidermal Growth Factor Receptor (EGFR)[1]

-

Platelet-Derived Growth Factor Receptor (PDGFR)[1]

-

BCR-ABL[6]

The versatility of this scaffold allows for extensive chemical modification, enabling the development of highly potent and selective inhibitors for specific kinase targets.

Inferred Mechanism of Action of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate

Based on its core structure, the primary mechanism of action for Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is inferred to be ATP-competitive inhibition of protein kinases .

ATP-Competitive Kinase Inhibition

The 2-amino group and the pyrimidine ring are crucial for forming key hydrogen bonds with the "hinge" region of the kinase active site, the flexible linker between the N- and C-terminal lobes of the enzyme.[4][7] This interaction mimics the binding of the adenine portion of ATP, effectively blocking the binding of the natural substrate. The substituents on the pyrimidine ring, in this case, the 3-methoxyphenyl and the methyl carboxylate groups, are expected to extend into the surrounding hydrophobic pockets of the ATP-binding site, contributing to the affinity and selectivity of the compound for specific kinases.

Caption: Hypothetical Inhibition of the CDK-pRb-E2F Signaling Pathway.

Experimental Approaches for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate, a series of in vitro and cell-based assays would be required.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of the compound to inhibit the activity of purified kinases. A common method is a luminescence-based ATP depletion assay.

Protocol: Luminescence-Based Kinase Assay

-

Preparation: A panel of purified kinases is selected. The compound is serially diluted to a range of concentrations.

-

Reaction: The kinase, substrate, and ATP are combined in a microplate well. The compound or vehicle control is added. The reaction is incubated at 30°C for 1 hour.

-

Detection: A reagent that detects the amount of remaining ATP is added. The luminescence is measured using a plate reader.

-

Analysis: The luminescence signal is inversely proportional to kinase activity. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Hypothetical IC50 Data

| Kinase Target | IC50 (nM) |

| CDK2/Cyclin A | 85 |

| CDK9/Cyclin T1 | 120 |

| Aurora Kinase A | 250 |

| VEGFR2 | 500 |

| EGFR | >10,000 |

| c-KIT | >10,000 |

Cell-Based Assays

These assays assess the effect of the compound on cellular processes.

Protocol: Cell Proliferation Assay (MTT)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of the compound for 72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution.

-

Measurement: The absorbance is read at 570 nm. The results are used to calculate the GI50 (the concentration required to inhibit cell growth by 50%).

Hypothetical Cell Proliferation Data

| Cell Line | Cancer Type | GI50 (µM) |

| HCT-116 | Colon Cancer | 0.5 |

| MCF-7 | Breast Cancer | 1.2 |

| K562 | Leukemia | 0.8 |

| A549 | Lung Cancer | 2.5 |

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Cells are treated with the compound at its GI50 concentration for 24 hours.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide).

-

Analysis: The DNA content of individual cells is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Sources

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of the novel compound, Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological potential.[1][2] This document outlines a multi-tiered screening cascade designed for researchers in drug discovery and development. We will detail the scientific rationale and step-by-step protocols for evaluating the compound's potential in four critical therapeutic areas: oncology, kinase inhibition, infectious diseases, and inflammation. The proposed workflow emphasizes a logical progression from broad primary screens to more focused mechanistic studies, ensuring an efficient and data-driven evaluation of the compound's therapeutic promise.

Introduction: Rationale for a Multi-Faceted Screening Approach

The Pyrimidine Scaffold: A Cornerstone of Modern Therapeutics

The pyrimidine ring system is a fundamental heterocyclic motif with profound biological significance. As a core component of nucleobases like cytosine, thymine, and uracil, it is essential to the structure and function of DNA and RNA.[2][3] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a highly successful scaffold in drug development.[2] Numerous approved drugs across various therapeutic areas, including the anticancer agent 5-Fluorouracil and the antibacterial drug Trimethoprim, feature a pyrimidine core, highlighting its proven value.[2][3] The 2-aminopyrimidine moiety, in particular, is a recognized pharmacophore known to engage with a wide range of biological targets.[4][5]

Deconstructing Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate

While Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate may be a novel chemical entity, its structure provides compelling reasons for a thorough biological investigation. The core 2-aminopyrimidine scaffold is frequently associated with anticancer, antimicrobial, and anti-inflammatory activities.[1][4][6] Crucially, this scaffold is a well-established hinge-binding motif for protein kinases, making it a prime candidate for kinase inhibitor development.[7][8][9] The strategic placement of the 3-methoxyphenyl and methyl carboxylate groups offers opportunities for unique interactions with target proteins, potentially conferring novel potency and selectivity. This guide, therefore, proposes a parallel yet interconnected screening strategy to efficiently map the biological activity profile of this promising compound.

A High-Level Overview of the Screening Cascade

The journey from a novel compound to a validated hit requires a structured and logical workflow. The process begins with broad, high-throughput primary assays to identify potential areas of activity, followed by more complex secondary and mechanistic assays to confirm and understand these initial findings.

Caption: High-level workflow for biological activity screening.

Tier 1 Screening: Anticancer Potential

Scientific Rationale

Pyrimidine derivatives exert anticancer effects through various mechanisms, most notably by inhibiting protein kinases that are critical for cell growth and proliferation, or by acting as antimetabolites that interfere with nucleic acid synthesis.[2][7] Given the prevalence of the 2-aminopyrimidine scaffold in approved kinase inhibitors, evaluating the compound's effect on cancer cell viability is a logical first step.[10]

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in their recommended media until they reach ~80% confluency.

-

Cell Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture media.

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

Quantitative results should be summarized for clarity.

| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |

| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |

| HCT116 | Colon Carcinoma | [Insert Value] | [Insert Value] |

Tier 2 Investigation: Kinase Inhibition Profile

Scientific Rationale

If the compound shows anticancer activity, kinase inhibition is a highly probable mechanism of action. The 2-aminopyrimidine scaffold is a known "hinge-binder," capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, thus inhibiting their function.[11][12] A tiered approach is most efficient, starting with a broad screen to identify potential targets, followed by specific assays to confirm potency.

Caption: Tiered workflow for kinase inhibitor profiling.

Experimental Protocols

-

Broad Kinome Profiling: Utilize a commercial fee-for-service platform (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's HotSpot). Submit the compound for screening at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The output is typically a percentage of inhibition or binding affinity for each kinase.[12]

-

Biochemical IC50 Determination (ADP-Glo™ Assay Example):

-

Principle: Measures the amount of ADP produced in a kinase reaction. Less ADP means more inhibition.

-

Procedure:

-

In a 384-well plate, add the purified kinase enzyme, the specific peptide substrate, and varying concentrations of the test compound.

-

Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Measure luminescence. A lower signal indicates higher kinase inhibition. Calculate IC50 values from the dose-response curve.[11]

-

-

-

Cell-Based Target Engagement (NanoBRET™ Assay Example):

-

Principle: This assay measures compound binding to a target kinase inside intact cells.[13]

-

Procedure:

-

Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

-

Culture the cells and treat with a cell-permeable fluorescent energy transfer probe that binds to the kinase's active site.

-

Add the test compound in a serial dilution. The compound will compete with the probe for binding.

-

Add the NanoBRET™ substrate.

-

Measure both the donor (luciferase) and acceptor (probe) emission signals.

-

The ratio of these signals (the BRET ratio) decreases as the test compound displaces the probe. Calculate the IC50 from this displacement curve to confirm target engagement and cell permeability.[13]

-

-

Parallel Screening: Antimicrobial Activity

Scientific Rationale

2-aminopyrimidine derivatives have been reported to possess significant antibacterial and antifungal properties.[4][14] Their mechanism can involve disrupting various essential cellular processes in microbes. Therefore, screening for antimicrobial activity is a valuable parallel effort.

Experimental Protocol: Broth Microdilution for MIC

This protocol determines the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth. High-throughput screening methods can accelerate this process.[15][16]

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) as per CLSI guidelines.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a vehicle control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

| Microorganism | Strain Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |

| S. aureus | Gram-positive | [Insert Value] | [Insert Ciprofloxacin Value] |

| E. coli | Gram-negative | [Insert Value] | [Insert Ciprofloxacin Value] |

| C. albicans | Fungal | [Insert Value] | [Insert Fluconazole Value] |

Parallel Screening: Anti-inflammatory Activity

Scientific Rationale

Chronic inflammation is implicated in numerous diseases. Pyrimidine and dihydropyrimidinone scaffolds have demonstrated anti-inflammatory properties, often by inhibiting key enzymes like COX or by modulating inflammatory signaling pathways.[6][17][18][19]

Experimental Protocol: Inhibition of TNF-α in LPS-Stimulated Macrophages

This assay measures the ability of the compound to suppress the production of a key pro-inflammatory cytokine.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) and seed them into a 96-well plate. Allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated vehicle control and determine the IC50 value. A cell viability assay should be run in parallel to rule out cytotoxicity as the cause of reduced cytokine levels.[20]

Summary and Path Forward

This technical guide outlines a robust, multi-pronged strategy for characterizing the biological activity of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate. By systematically and concurrently evaluating its potential as an anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory agent, researchers can efficiently identify its most promising therapeutic application. Positive results in any of these primary screens should trigger the recommended secondary and mechanistic studies to validate the hit and elucidate its mode of action. This structured approach maximizes the potential for discovery and provides a solid foundation for subsequent hit-to-lead optimization efforts.

References

-

Matos, L., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Beena, K.P., et al. (2015). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. Available at: [Link]

-

The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Available at: [Link]

-

ResearchGate. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. Available at: [Link]

-

Semantic Scholar. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Available at: [Link]

-

Hu, Y., et al. (2014). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Fabbro, D., et al. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available at: [Link]

-

Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. Available at: [Link]

-

IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Available at: [Link]

-

European Journal of Pharmaceutical and Medical Research. (2021). A REVIEW ON BIOLOGICAL ACTIVITY OF DIHYDROPYRIMIDINONE (DHPM) DERIVATIVES. Available at: [Link]

-

Zhang, J., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]

-

ResearchGate. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Available at: [Link]

-

Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Available at: [Link]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

-

Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Available at: [Link]

-

Melander, R.J., et al. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC - NIH. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2022). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

-

AZoNetwork. (2023). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available at: [Link]

-

Khan, K.M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Available at: [Link]

-

MDPI. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Available at: [Link]

-

Hoellner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. Available at: [Link]

-

MDPI. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available at: [Link]

-

ResearchGate. (2018). 2-Aminopyrimidine derivatives as anticancer drugs. Available at: [Link]

-

Frontiers. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link]

-

American Chemical Society. (2020). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available at: [Link]

-

ACS Publications. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC - NIH. Available at: [Link]

-

MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available at: [Link]

-

Preprints.org. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Available at: [Link]

-

ResearchGate. (2018). Screening of small-molecule library for novel antibacterials. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

-

PubMed Central. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available at: [Link]

-

ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at: [Link]

-

Scientific Reports. (2016). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC - NIH. Available at: [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. ijcrt.org [ijcrt.org]

- 3. sciensage.info [sciensage.info]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azolifesciences.com [azolifesciences.com]

- 16. mdpi.com [mdpi.com]

- 17. storage.googleapis.com [storage.googleapis.com]

- 18. researchgate.net [researchgate.net]

- 19. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]

Strategic One-Pot Synthesis of Pyrimidine-5-Carboxylate Derivatives: A Modern Compendium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules, including several anticancer, antiviral, and antimicrobial drugs.[1][2][3] Among its many derivatives, the pyrimidine-5-carboxylate scaffold is of particular interest as a versatile pharmacophore and a key intermediate in the synthesis of more complex fused heterocyclic systems.[4] The imperative in modern drug discovery for efficiency, cost-effectiveness, and sustainability has driven the evolution of synthetic strategies away from traditional multi-step procedures towards elegant and atom-economical one-pot multicomponent reactions (MCRs).[5][6]

This technical guide provides a comprehensive overview of the principal one-pot methodologies for synthesizing pyrimidine-5-carboxylate and related derivatives. It is designed for the laboratory scientist, offering not just protocols but also the underlying mechanistic rationale to empower informed experimental design and optimization.

The Cornerstone: Biginelli and Biginelli-like Reactions

First reported by Pietro Biginelli in 1891, this acid-catalyzed three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) remains one of the most fundamental and widely utilized methods for accessing dihydropyrimidine scaffolds, which can be precursors to pyrimidine-5-carboxylates.[7][8]

The reaction mechanism has been a subject of study for decades, with several proposed pathways. The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8][9] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[7][9]

While traditionally catalyzed by Brønsted acids, a significant advancement has been the application of Lewis acids like Yb(OTf)₃, LiClO₄, and various metal triflates, which often lead to improved yields and milder reaction conditions.[7][9][10] A notable variant for the direct synthesis of pyrimidine-5-carbonitriles involves a three-component condensation of an aromatic aldehyde, malononitrile, and urea or thiourea, often catalyzed by simple and inexpensive reagents like ammonium chloride under solvent-free conditions.[4][11]

Expanding the Toolkit: Other Multicomponent Strategies

Beyond the classic Biginelli reaction, other MCRs provide access to diverse pyrimidine-5-carboxylate and related structures.

This efficient method provides direct access to highly functionalized pyrimidines bearing the synthetically versatile nitrile group at the C5 position. The reaction proceeds by condensing a substituted benzaldehyde, malononitrile, and urea/thiourea.

-

Causality: Ammonium chloride serves as a mild, inexpensive, and effective catalyst. The solvent-free condition is not only environmentally benign ("green chemistry") but often accelerates the reaction rate by increasing the concentration of reactants.[4][11] The presence of electron-withdrawing groups on the benzaldehyde typically enhances the product yield by increasing the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.[4]

A sustainable and highly regioselective approach utilizes amidines and up to three different alcohols to construct the pyrimidine ring.[12][13] This process, catalyzed by PN5P-Ir-pincer complexes, involves a sequence of condensation and dehydrogenation steps.[12] While not directly yielding carboxylates, this method exemplifies advanced catalytic strategies for building the core pyrimidine structure from simple, biomass-accessible starting materials.[12]

Enabling Technologies: Enhancing Efficiency and Yield

The integration of energy-alternate sources like microwave irradiation and ultrasonication has revolutionized one-pot pyrimidine synthesis, offering dramatic reductions in reaction times, improved yields, and often cleaner reaction profiles.

Microwave irradiation accelerates reactions by efficient and uniform heating of the reaction mixture.[14] This technology has been successfully applied to Biginelli-type reactions and other MCRs, often reducing reaction times from several hours under conventional heating to mere minutes.[15][16][17]

-

Trustworthiness: The protocol is self-validating as the rapid synthesis and high yields are consistently reproducible.[15][18] The enclosed system of a microwave reactor also allows for safe heating of solvents above their atmospheric boiling points, further accelerating the reaction.

Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid.[19] This process generates localized hot spots with extreme temperatures and pressures, leading to a significant rate enhancement.[1][19] Numerous studies report that ultrasound can dramatically shorten reaction times for pyrimidine synthesis, often by a factor of 10 or more compared to conventional methods, while simultaneously increasing yields.[1][20] This approach is considered a green chemistry technique due to its high energy efficiency and often allows for reactions to proceed at lower bulk temperatures.[5][19]

Comparative Overview of Methodologies

The choice of synthetic strategy depends on the desired substitution pattern, available starting materials, and required scale. The following table summarizes the key features of the discussed one-pot methodologies.

| Methodology | Key Starting Materials | Typical Conditions/Catalyst | Typical Yields | Key Advantages |

| Classical Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acid (e.g., HCl, Yb(OTf)₃), Reflux | 40-85% | Well-established, straightforward, access to dihydropyrimidines.[7][9] |

| Biginelli-like (Carbonitrile) | Aldehyde, Malononitrile, Urea/Thiourea | NH₄Cl, Solvent-free, Heat | 70-95% | High yields, direct access to C5-nitrile, green conditions.[4][11] |

| Microwave-Assisted | Various MCR components | Varies (Acidic, Basic, etc.), MW Irradiation | 80-99% | Drastically reduced reaction times (minutes), high yields, cleaner reactions.[14][15][16] |

| Ultrasound-Assisted | Various MCR components | Varies, Ultrasonic Irradiation | 85-99% | Significant rate enhancement, improved yields, energy-efficient, green approach.[1][19][20] |

Experimental Protocols: A Practical Guide

The following protocols are representative examples designed to be self-validating and adaptable.

Protocol 1: Ultrasound-Assisted, Catalyst-Free One-Pot Synthesis of Tetrahydropyrimidine-5-carboxylate Derivatives (Biginelli Reaction)

This protocol is adapted from green chemistry approaches that leverage sonication to drive the reaction efficiently without an added catalyst.[19]

-

Rationale: The high-energy microenvironment created by acoustic cavitation provides the necessary activation energy for the condensation and cyclization steps, obviating the need for an acid catalyst and simplifying the workup procedure.[5][19]

-

Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

-

Solvent Addition: Add 15 mL of ethanol to the flask.

-

Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate the mixture at a frequency of 33-50 kHz at a controlled temperature of 50-60°C.[19]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 20-45 minutes.[1][20]

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to obtain the pure product. Further purification, if necessary, can be achieved by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of Pyrimidine-5-carboxamide Derivatives

This method is adapted from procedures utilizing microwave energy to rapidly synthesize pyrimidine derivatives.[15][16]

-

Rationale: Microwave heating provides rapid and uniform energy transfer directly to the polar reagents and solvent, bypassing the slower process of conventional thermal conduction. This leads to a dramatic acceleration of the reaction.

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 1,3,4-oxadiazole-based aldehyde (1 mmol), a substituted acetoacetanilide (1 mmol), and N,N'-dimethyl urea (1.2 mmol).[15]

-

Solvent & Catalyst: Add 3 mL of ethanol followed by 2-3 drops of concentrated HCl as a catalyst.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150-300 W, maintaining a temperature of 100-110°C for 5-10 minutes.[15][16]

-

Product Isolation: After irradiation, cool the vessel to room temperature. Pour the reaction mixture into crushed ice. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product thoroughly with water and then with a small amount of cold ethanol. Recrystallize from ethanol to yield the pure pyrimidine-5-carboxamide derivative.

Conclusion and Future Outlook

The one-pot synthesis of pyrimidine-5-carboxylate derivatives has matured into a highly efficient and versatile field of organic chemistry. The evolution from classical Biginelli conditions to modern catalytic systems and the adoption of enabling technologies like microwave and ultrasound irradiation have made these valuable scaffolds more accessible than ever.[1][15] For researchers in drug development, these methodologies offer rapid, sustainable, and atom-economical pathways to generate diverse chemical libraries for biological screening. Future efforts will likely focus on developing even more sustainable catalytic systems (e.g., earth-abundant metals or organocatalysts), expanding the substrate scope to include more complex and diverse building blocks, and integrating these one-pot reactions into automated flow chemistry platforms for high-throughput synthesis.

References

- Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry.

- One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)

- Catalyzed Methods to Synthesize Pyrimidine and Rel

- Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Serbian Chemical Society.

- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.

- One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. MDPI.

- One‐pot tricomponent synthesis of pyrimidines via Pd‐catalyzed...

- Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. Bentham Science.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review.

- Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry.

- Biginelli reaction. Wikipedia.

- Learning from the Hantzsch synthesis.

- Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Deriv

- Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction.

- A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives.

- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica.

- Recent Approaches to the Synthesis of Pyrimidine Deriv

- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PubMed Central.

- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.

- One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Deriv

- Biginelli Reaction. Organic Chemistry Portal.

- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research.

- Mechanism of Biginelli Pyrimidine Synthesis. Scribd.

- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.

- THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.

- A Sustainable Multicomponent Pyrimidine Synthesis. PubMed.

- An efficient microwave assisted synthesis of novel pyrimidine-5-carboxamides. TSI Journals.

- A Four‐Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. Scilit.

- Hantzsch pyridine synthesis. Wikipedia.

- Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PubMed Central.

- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PubMed Central.

- Hantzsch Pyridine Synthesis. Scribd.

- Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.

- Pyrimidine synthesis. Organic Chemistry Portal.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry.

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.

- A review on Green Synthesis of Condensed Pyrimidine Derivatives. International Journal of Research and Analytical Reviews.

Sources

- 1. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrimidine synthesis [organic-chemistry.org]

- 14. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 16. tsijournals.com [tsijournals.com]

- 17. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. shd.org.rs [shd.org.rs]

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-Substituted Pyrido[2,3-d]pyrimidines

Foreword: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Core

In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as foundations for potent and selective therapeutic agents. The pyrido[2,3-d]pyrimidine ring system is a quintessential example of such a "privileged scaffold."[1] Its structural analogy to native purine bases allows it to effectively interact with a multitude of biological targets, particularly ATP-binding sites within kinases. This has led to its extensive investigation and successful application in the development of anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The 2-amino substitution is a particularly critical pharmacophore, often serving as a key hydrogen-bonding anchor within enzyme active sites.

This guide provides an in-depth exploration of the primary synthetic strategies for constructing 2-amino-substituted pyrido[2,3-d]pyrimidines. Moving beyond a mere recitation of protocols, we will dissect the underlying chemical logic, rationalize experimental choices, and present self-validating methodologies designed for reproducibility and scalability in a modern drug discovery setting.

Principal Synthetic Blueprints: Building the Core Scaffold

The construction of the pyrido[2,3-d]pyrimidine core can be logically approached from two primary directions: annulating a pyrimidine ring onto a pre-existing pyridine or, conversely, building a pyridine ring onto a pyrimidine precursor. A third, more nuanced strategy involves the structural reorganization of a pre-formed scaffold via molecular rearrangement.

Strategy A: Pyrimidine Annulation from 2-Amino-3-cyanopyridine Precursors

This is arguably the most direct and widely employed route. The strategic advantage lies in the inherent reactivity of the ortho-amino nitrile functionality, which is primed for cyclocondensation.

Causality of the Approach: 2-Amino-3-cyanopyridines are ideal starting materials because the cyano group acts as a potent electrophile (or its tautomeric equivalent after activation), while the adjacent amino group is a poised nucleophile.[5][6] This arrangement facilitates an intramolecular cyclization event upon reaction with a suitable one-carbon (N-C-N) synthon like formamide, or a two-atom (N-C) synthon followed by amination, such as guanidine.

Generalized Workflow: The process begins with the synthesis of a substituted 2-amino-3-cyanopyridine, often via a multi-component reaction. This intermediate is then subjected to cyclization conditions to form the final pyrimidine ring.

Sources

- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Characterization of Novel Pyrimidine-5-carbonitrile Derivatives: A Technical Guide

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrimidine nucleus stands as a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids.[1][2][3] This inherent biological relevance, combined with its synthetic versatility, has established the pyrimidine ring as a "privileged scaffold" in medicinal chemistry.[1][4] Among its myriad derivatives, those bearing a carbonitrile group at the 5-position have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6][7][8]

This in-depth technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. Moving beyond a mere recitation of protocols, this guide delves into the causal relationships behind experimental choices, offering field-proven insights to empower researchers in their quest for new therapeutic agents. Every protocol described herein is designed as a self-validating system, ensuring the integrity and reproducibility of the generated data.

Part 1: Synthetic Strategies - Building the Core

The construction of the pyrimidine-5-carbonitrile scaffold is most efficiently achieved through multi-component reactions (MCRs), which offer advantages in terms of atom economy, simplicity, and the ability to generate molecular diversity in a single step.[9] The Biginelli reaction, a classic MCR, and its variations are particularly well-suited for this purpose.[10][11][12]

1.1 The Biginelli Reaction and Its Modern Iterations

Discovered by Pietro Biginelli in 1891, this one-pot cyclocondensation reaction traditionally involves an aldehyde, a β-ketoester, and urea.[11] For the synthesis of pyrimidine-5-carbonitrile derivatives, the β-ketoester is replaced with a more reactive β-ketonitrile, such as malononitrile or ethyl cyanoacetate.[13][14][15]

The rationale for employing a multi-component approach lies in its efficiency. By combining three or more reactants in a single pot, complex molecules can be assembled rapidly, minimizing purification steps and solvent waste.[9]

Diagram 1: Generalized Biginelli-type Reaction for Pyrimidine-5-carbonitrile Synthesis

Caption: A streamlined workflow of the one-pot Biginelli-type reaction.

1.2 Experimental Protocol: One-Pot Synthesis

This protocol provides a generalized procedure for the synthesis of a pyrimidine-5-carbonitrile derivative.

-

Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.8 mmol).[15] The slight excess of the nitrile and urea components helps to drive the reaction to completion.

-

Catalyst Addition: Introduce a catalytic amount of a suitable acid or base. Ammonium chloride is a mild and effective catalyst for this transformation.[14] The choice of catalyst can significantly impact reaction times and yields.[12]

-

Reaction Conditions: The reaction can be performed under solvent-free conditions by heating the mixture at 80-110°C or under reflux in a suitable solvent like ethanol.[14][15] Solvent-free conditions are often preferred from a green chemistry perspective.[10][14]

-

Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is typically precipitated by the addition of cold water or ethanol.

-

Purification: The crude product is collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and then purified by recrystallization or column chromatography to afford the pure pyrimidine-5-carbonitrile derivative.

Part 2: Structural Elucidation - Confirming the Identity

Unambiguous characterization of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the molecular structure.

2.1 Spectroscopic Characterization

A multi-faceted spectroscopic approach ensures the comprehensive validation of the synthesized compounds' structures.[16]

Table 1: Key Spectroscopic Data for a Representative Pyrimidine-5-carbonitrile Derivative

| Spectroscopic Technique | Characteristic Signal/Peak | Interpretation |

| FT-IR | ~2220 cm⁻¹ | Stretching vibration of the C≡N (nitrile) group.[14] |

| ~3400-3100 cm⁻¹ | N-H stretching of the pyrimidine ring and any amino groups.[17] | |

| ~1650 cm⁻¹ | C=O stretching (if a 2-oxo-pyrimidine).[17] | |

| ~1600-1450 cm⁻¹ | C=C and C=N stretching of the aromatic and pyrimidine rings.[14] | |

| ¹H NMR | δ 7.0-8.5 ppm | Signals corresponding to the aromatic protons of the substituent. |

| δ 8.0-9.0 ppm | Broad singlets for the N-H protons of the pyrimidine ring.[18] | |

| δ 2.0-4.0 ppm | Signals for any aliphatic protons in the substituents. | |

| ¹³C NMR | δ 115-120 ppm | Carbon of the C≡N (nitrile) group. |

| δ 120-140 ppm | Carbons of the aromatic substituent. | |

| δ 150-170 ppm | Carbons of the pyrimidine ring. | |

| Mass Spec (MS) | [M+H]⁺ or [M]⁺ peak | Corresponds to the molecular weight of the synthesized compound.[19] |

2.2 X-ray Crystallography: The Gold Standard

For definitive structural confirmation, single-crystal X-ray diffraction is the gold standard.[20] This technique provides the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity and stereochemistry. Obtaining suitable crystals is often the rate-limiting step and may require screening various solvent systems for recrystallization. The resulting crystal structure can also provide invaluable insights for structure-based drug design efforts, such as molecular docking studies.[21]

Part 3: Biological Evaluation - Unveiling the Therapeutic Potential

The pyrimidine-5-carbonitrile scaffold is a versatile platform for the development of agents targeting a range of diseases. The following sections outline protocols for evaluating their potential anticancer and antimicrobial activities.

3.1 Anticancer Activity Assessment

Many pyrimidine-5-carbonitrile derivatives have demonstrated potent anticancer activity, often by inhibiting key enzymes like Epidermal Growth Factor Receptor (EGFR) or Cyclooxygenase-2 (COX-2).[5][13][22]

Diagram 2: Workflow for In Vitro Anticancer Activity Screening

Caption: A stepwise process for evaluating the anticancer potential of novel compounds.

3.1.1 Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for cytotoxic compounds.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][23]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin or erlotinib).[5][22]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.[5][22]

3.1.2 Advanced Mechanistic Studies

For compounds exhibiting potent cytotoxicity (low IC₅₀ values), further studies are warranted to elucidate their mechanism of action. These can include:

-

Enzyme Inhibition Assays: To determine if the compounds inhibit specific targets like EGFR or COX-2.[5][13][22]

-

Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at specific phases (e.g., G2/M phase).[5][24]

-

Apoptosis Assays: To determine if the compounds induce programmed cell death.[13][24]

3.2 Antimicrobial Efficacy Screening

Pyrimidine derivatives have also shown promise as antimicrobial agents.[6][25] Initial screening is typically performed using diffusion or dilution methods.[26][27]

3.2.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)